Gemcitabine - 103882-84-4

Gemcitabine

Catalog Number: EVT-1477901
CAS Number: 103882-84-4
Molecular Formula: C9H11F2N3O4
Molecular Weight: 263.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gemcitabine (2′,2′-difluoro 2′-deoxycytidine, dFdC) is a nucleoside analog, structurally similar to cytosine arabinoside (Ara-C). [] It is a potent antitumor agent demonstrating significant activity in a wide range of in vitro and in vivo tumor models. [] Gemcitabine is a prodrug requiring intracellular activation for its cytotoxic effects. []

Future Directions
  • Overcoming Resistance: Development of strategies to overcome acquired resistance to Gemcitabine in various cancers, including identifying novel therapeutic targets like glycogen synthase kinase-3β [] and exploring the potential of agents like evodiamine derivatives to target PKC β1 protein. []
  • Combination Therapies: Investigating synergistic combinations of Gemcitabine with other agents, such as targeted therapies, checkpoint inhibitors, and immunotherapies, to enhance its efficacy and overcome resistance. [, , , ]
  • Personalized Medicine: Evaluating the potential of biomarkers, like human equilibrative nucleoside transporter 1 (hENT1) expression, to predict response to Gemcitabine therapy and guide personalized treatment strategies. [, ]
  • Delivery Systems: Developing novel drug delivery systems, such as nanoliposomes or photocured gels, to improve Gemcitabine's bioavailability and targeted delivery to tumor cells while minimizing systemic toxicity. [, ]

Cisplatin

  • Relevance: Cisplatin is often combined with gemcitabine to enhance antitumor activity. Preclinical data suggests a synergistic effect between these two drugs. [, , ] Several studies demonstrate that combining gemcitabine and cisplatin results in increased response rates compared to cisplatin alone or other combination regimens. [] This combination is considered one of the standard regimens for advanced NSCLC. []

Carboplatin

  • Relevance: Similar to cisplatin, carboplatin is also used in combination with gemcitabine as a chemotherapy regimen for various cancers, including NSCLC and metastatic breast cancer. [, , ] While earlier trials using a 28-day schedule showed unacceptable hematological toxicity, recent studies demonstrate the efficacy of a 21-day schedule for this combination. []

2′,2′-Difluorodeoxyuridine (dFdU)

  • Relevance: dFdU is significant in understanding gemcitabine's pharmacokinetic properties. [, ] Rapid deactivation of gemcitabine to dFdU in the plasma is a crucial factor to consider in gemcitabine therapy.

Gemcitabine diphosphate (dFdCDP)

  • Relevance: dFdCDP plays a critical role in the cytotoxic mechanism of gemcitabine. It acts as a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, dFdCDP disrupts DNA replication and promotes cell death. []

Gemcitabine triphosphate (dFdCTP)

  • Relevance: dFdCTP is vital for gemcitabine's cytotoxic effects. [, , ] It integrates into DNA strands, leading to chain termination. This incorporation of dFdCTP into DNA is believed to be resistant to DNA repair mechanisms, further contributing to gemcitabine's antitumor activity.
  • Relevance: Docetaxel is investigated in combination with gemcitabine as a non-platinum doublet for advanced NSCLC treatment. [, ] While promising, data regarding the efficacy of this combination remains conflicting, and further research is needed.
  • Relevance: Like docetaxel, paclitaxel is also explored in combination with gemcitabine as a non-platinum doublet for advanced NSCLC treatment. [, ] It is important to note that taxane-based doublets, including those with gemcitabine, have not demonstrated a more favorable toxicity profile compared to platinum-based regimens.

Vinorelbine

  • Relevance: Vinorelbine, when combined with gemcitabine, has shown promising results as a non-platinum doublet for advanced NSCLC treatment. [, ] This combination has shown comparable efficacy to standard platinum-based regimens with a potentially less severe toxicity profile.
  • Relevance: Irinotecan is considered in combination with gemcitabine as a potential treatment regimen for advanced NSCLC. []
Source and Classification

Gemcitabine was developed in the late 1980s and received approval from the U.S. Food and Drug Administration in 1996. It is classified as an antimetabolite and specifically falls under the category of pyrimidine analogs. The compound acts by mimicking the natural nucleoside deoxycytidine, allowing it to be incorporated into DNA during replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of gemcitabine hydrochloride involves several steps, typically starting from cytidine or other nucleoside precursors. Various methods have been described in patents and scientific literature:

Technical Insights

The synthesis typically requires careful control of reaction conditions including temperature, pH, and the use of specific reagents like boron trifluoride-ether complexes for protection steps and chromium trioxide for oxidation. The purification processes are also critical to eliminate unwanted isomers and ensure high-quality product yield.

Molecular Structure Analysis

Structure and Data

Gemcitabine has a complex molecular structure characterized by two fluorine atoms at the 2' position of the ribose sugar moiety. This modification enhances its antitumor activity compared to its parent compound, deoxycytidine. The structural formula can be represented as follows:

C9H11F2N3O4\text{C}_9\text{H}_{11}\text{F}_2\text{N}_3\text{O}_4

Structural Features

  • Sugar Moiety: The ribose sugar is modified with fluorine atoms which are crucial for its biological activity.
  • Base: The cytosine base allows for incorporation into DNA during replication.
Chemical Reactions Analysis

Reactions and Technical Details

Gemcitabine undergoes several key reactions during its synthesis:

  1. Protection: The hydroxyl groups on the sugar moiety are protected to prevent unwanted reactions during synthesis.
  2. Oxidation: The conversion of cytidine derivatives into ketone intermediates is achieved through oxidation reactions using strong oxidizing agents.
  3. Fluorination: Catalytic deoxidation fluorination introduces fluorine atoms into the structure, which is essential for its mechanism of action.

These reactions require precise control over conditions such as temperature and solvent choice to optimize yield and minimize by-products .

Mechanism of Action

Process and Data

Gemcitabine exerts its pharmacological effects primarily through its incorporation into DNA during replication. Once inside the cell:

  1. Phosphorylation: Gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate.
  2. Further Phosphorylation: This compound is then converted to diphosphate and triphosphate forms.
  3. Incorporation into DNA: The triphosphate form competes with deoxycytidine triphosphate for incorporation into DNA strands.
  4. Chain Termination: Once incorporated, gemcitabine disrupts DNA elongation due to its structural differences from natural nucleotides, leading to apoptosis in rapidly dividing cells.

This mechanism highlights gemcitabine's role as a potent inhibitor of DNA synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gemcitabine hydrochloride typically appears as a white to off-white powder.
  • Solubility: It is highly soluble in water due to its hydrochloride form.

Chemical Properties

  • Stability: Gemcitabine is sensitive to hydrolysis; hence it should be stored under controlled conditions away from moisture.
  • pH Sensitivity: The stability can vary with pH; optimal conditions are usually around neutral pH.

Relevant data indicate that the compound's stability can be significantly affected by environmental factors such as light exposure and temperature .

Applications

Scientific Uses

Gemcitabine's primary application lies in oncology as a chemotherapeutic agent. It is used in various treatment regimens for:

  • Pancreatic Cancer: Considered a standard treatment option.
  • Non-Small Cell Lung Cancer: Often used in combination therapies.
  • Breast Cancer: Employed in specific types of breast cancer treatment protocols.

Additionally, ongoing research explores gemcitabine's potential in combination with other agents or in novel formulations such as nanoparticles to enhance delivery and efficacy .

Chemical Structure and Synthetic Methodologies

Molecular Architecture and Stereochemical Properties

Gemcitabine (2′,2′-difluoro-2′-deoxycytidine) is a fluorinated pyrimidine nucleoside analogue with the molecular formula C₉H₁₁F₂N₃O₄. Its structure comprises a cytosine base linked via a β-glycosidic bond to a 2-deoxyribose sugar modified with two fluorine atoms at the C2′ position. This substitution replaces the hydroxyl groups typically found in natural deoxycytidine, resulting in a gem-difluoro motif. The sugar ring adopts a fixed "south" (C2′-endo) puckering conformation due to the electronegativity and van der Waals radius of fluorine, which mimics the transition state of deoxycytidine during phosphorylation. The β-configuration at the anomeric center (C1′) is essential for biological activity, as it ensures correct binding to target enzymes like deoxycytidine kinase [1] [8].

Table 1: Key Structural Features of Gemcitabine

ComponentChemical PropertyBiological Significance
NucleobaseCytosine analogueCompetes with endogenous dCTP for DNA incorporation
Sugar moiety2-Deoxy-2,2-difluororiboseLocks sugar in C2′-endo conformation
Glycosidic bondβ-configuration at C1′Ensures recognition by kinases
Fluorine atomsgem-difluoro at C2′Enhances metabolic stability and enzymatic affinity

Fluorinated Nucleoside Analog Design: Rationale and Challenges

The incorporation of fluorine atoms into nucleoside scaffolds serves two primary objectives: (1) metabolic stabilization by resisting enzymatic deamination, and (2) conformational control of the sugar ring to optimize kinase recognition. Fluorine’s high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å) allow it to form strong C–F bonds that are resistant to hydrolysis. However, the gem-difluoro motif introduces synthetic challenges, including steric repulsion during glycosidic bond formation and the risk of epimerization. Additionally, fluorine’s ability to "lock" the sugar in the C2′-endo conformation enhances affinity for DNA polymerases but may reduce compatibility with kinases preferring the C3′-endo form. These trade-offs necessitate precise stereochemical control during synthesis [8] [3].

Key Synthetic Pathways: Building Block Approaches and Nucleobase Coupling

The synthesis of gemcitabine employs two dominant strategies:

Building Block Approach (Eli Lilly Method)

  • Starting Material: Enantiopure D-glyceraldehyde, derived from D-mannitol.
  • Fluorine Introduction: Ethyl bromodifluoroacetate undergoes a Reformatsky reaction with D-glyceraldehyde, yielding a 3:1 anti/syn diastereomeric mixture of lactones.
  • Nucleobase Coupling: The anti-lactone is activated with acetic anhydride, then condensed with silylated cytosine under Vorbrüggen conditions (using SnCl₄ as a Lewis acid). This step achieves β-selective glycosylation (>90% selectivity) [3] [8].

Linear Synthesis Alternative

  • An optimized route uses 2-deoxyribonolactone as a precursor, enabling direct C2 fluorination via DAST (diethylaminosulfur trifluoride) before nucleobase attachment. This method reduces diastereomer formation but requires stringent anhydrous conditions [3].

Table 2: Comparison of Synthetic Pathways for Gemcitabine

MethodKey ReactionDiastereomeric Ratioβ-Selectivity
Building Block (Lilly)Reformatsky reaction3:1 (anti:syn)>90%
Linear SynthesisDAST fluorination of lactoneN/A (single isomer)>85%

Diastereomeric Separation Techniques in Carbohydrate Fluorination

The Reformatsky reaction produces a 3:1 mixture of anti (desired) and syn diastereomers. Separation relies on:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns resolve diastereomers using acetonitrile/water gradients. The anti-isomer elutes later due to reduced polarity.
  • Crystallization-Driven Purification: The anti-lactone crystallizes selectively from ether/hexane, achieving 65% yield after recrystallization. In contrast, the syn-isomer remains in the mother liquor [3] [4].Challenges include the high cost of chiral stationary phases and yield losses during crystallization. Patent CN102417533A details a zinc-mediated crystallization that improves yield to 72% by exploiting differential solubility of zinc-diastereomer complexes [4].

Advances in Protecting Group Strategies for Ribose Modification

Protecting groups are critical for regioselective modifications during synthesis:

  • 5′-OH Protection: Acetyl groups are preferred due to facile removal under mild base (e.g., ammonia/methanol). Newer silyl ethers (e.g., TBDMS) offer steric bulk that minimizes side reactions but require harsher deprotection (tetrabutylammonium fluoride).
  • 3′-OH Protection: Benzoyl groups provide crystallinity but may migrate to the 2′-position under acidic conditions.
  • N4-Cytosine Protection: Dimethylformamidine is used to prevent side reactions during glycosylation. It is cleaved via pH-controlled hydrolysis [8] [3].

Table 3: Protecting Group Strategies in Gemcitabine Synthesis

PositionProtecting GroupDeprotection MethodAdvantages
5′-OHAcetylNH₃/MeOH, 0°C, 12 hHigh yield (>95%), mild conditions
5′-OHTBDMSTBAF, THF, 25°C, 4 hPrevents anomerization
3′-OHBenzoylNaOMe/MeOH, 0°C, 6 hEnhances crystallinity
N4-CytosineDimethylformamidinepH 5 buffer, 25°C, 2 hAvoids nucleobase degradation

Properties

CAS Number

103882-84-4

Product Name

Gemcitabine

IUPAC Name

4-amino-1-[(4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H11F2N3O4

Molecular Weight

263.20 g/mol

InChI

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7?/m1/s1

InChI Key

SDUQYLNIPVEERB-WETFRILZSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

Synonyms

Gemcitabina

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

Isomeric SMILES

C1=CN(C(=O)N=C1N)C2C([C@@H]([C@H](O2)CO)O)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.